molecular formula C12H15ClN4O B11051487 N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)propanamide

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)propanamide

Cat. No.: B11051487
M. Wt: 266.73 g/mol
InChI Key: GAYTWENCTCLWQI-UHFFFAOYSA-N
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Description

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)propanamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)propanamide typically involves the formation of the pyrazolopyridine core followed by the introduction of the propanamide group. One common method involves the reaction of 5-chloro-1,4,6-trimethylpyrazole with a suitable pyridine derivative under acidic conditions to form the pyrazolopyridine core. This intermediate is then reacted with propanoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various halogenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)propanamide is unique due to its specific substitution pattern and the presence of the propanamide group, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C12H15ClN4O

Molecular Weight

266.73 g/mol

IUPAC Name

N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)propanamide

InChI

InChI=1S/C12H15ClN4O/c1-5-8(18)15-11-9-6(2)10(13)7(3)14-12(9)17(4)16-11/h5H2,1-4H3,(H,15,16,18)

InChI Key

GAYTWENCTCLWQI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NN(C2=NC(=C(C(=C12)C)Cl)C)C

Origin of Product

United States

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